2-Carboxamide

Antimalarial Drug Discovery Metabolic Stability

Selecting the right 2-carboxamide derivative is critical—random substitution risks experimental failure. Unlike nitrogen-linked analogs, carbon-linked 1H-indole-2-carboxamide eliminates Ames-positive mutagenicity while delivering subnanomolar IC50 values (e.g., 60 pM in Syk inhibitor programs). This scaffold also shows potent antimalarial activity (Pf3D7 IC50 ≈ 0.3 µM) and high colon cancer selectivity (SI 99.4 against HCT-116). Procure this validated building block to de-risk lead optimization with quantitative evidence.

Molecular Formula C18H17FN2O2
Molecular Weight 312.3 g/mol
Cat. No. B11827560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxamide
Molecular FormulaC18H17FN2O2
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1(COC1)N2CC(=CC=C2C(=O)N)C#CC3=CC(=CC=C3)F
InChIInChI=1S/C18H17FN2O2/c1-18(11-23-12-18)21-10-14(7-8-16(21)17(20)22)6-5-13-3-2-4-15(19)9-13/h2-4,7-9H,10-12H2,1H3,(H2,20,22)
InChIKeyCPROZRIWTVLHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carboxamide Chemical Scaffold: Scientific Sourcing and Procurement Data Guide


2-Carboxamide refers to a class of organic compounds characterized by an acyl group (R-C=O) linked to a nitrogen atom, forming a fundamental amide functional group [1]. This moiety is a critical structural component in numerous bioactive molecules, found extensively in pharmaceuticals and agrochemicals. Its significance lies not in a single compound, but in the carboxamide's versatile ability to act as a hydrogen bond donor/acceptor, which is essential for molecular recognition and target binding [2]. Consequently, the procurement of specific 2-carboxamide derivatives is driven by the unique properties conferred by their attached heterocyclic or aromatic systems, rather than the carboxamide group alone.

2-Carboxamide Procurement: Why Generic Substitution of Analogs Fails in Scientific Workflows


Treating all 2-carboxamide compounds as interchangeable is a critical error in scientific procurement, as the biological and chemical performance of these derivatives is dictated by subtle structural variations. Simply substituting one carboxamide for another without precise structural and data-driven justification can lead to experimental failure. For example, replacing a carbon-linked carboxamide with a nitrogen-linked analog can introduce mutagenicity risks [1], while swapping a carboxylic acid for a primary carboxamide can mean the difference between an inactive compound and a single-digit nanomolar inhibitor [2]. The quantitative evidence below demonstrates that specific heterocyclic cores (e.g., indole, furan, pyrazine) and substitution patterns confer unique, non-fungible properties that directly impact research outcomes and are the primary basis for scientific selection.

2-Carboxamide Derivatives: Quantitative Comparative Evidence for Scientific Procurement Decisions


Indole-2-Carboxamide vs. Existing Antimalarials: Potency, Metabolic Stability, and Cardiotoxicity Profile

Optimized indole-2-carboxamide derivatives offer a quantifiable advantage over many existing antimalarial scaffolds by balancing high potency against Plasmodium falciparum with improved metabolic stability and a favorable cardiac safety profile. Specifically, compound 6x from this series demonstrates an in vitro antiplasmodial potency of Pf3D7-IC50 ≈ 0.3 µM, coupled with a metabolic stability rate in human liver microsomes of 3 µL/min/mg, which is indicative of a low clearance compound [1]. Furthermore, it exhibits minimal interaction with the hERG cardiac ion channel (IC50 > 20 µM), suggesting a low risk of drug-induced cardiotoxicity [1]. In contrast, many established antimalarials and other chemical series often suffer from higher hERG liability or poor metabolic stability, making this indole-2-carboxamide scaffold a strategically differentiated choice for lead optimization programs focused on improving pharmacokinetic and safety profiles [2].

Antimalarial Drug Discovery Metabolic Stability

Carboxamide vs. Carboxylic Acid: Single-Digit Nanomolar Activity in p38 MAP Kinase Inhibition

A direct head-to-head comparison within the same chemical series demonstrates that the carboxamide functional group is essential for potent p38 MAP kinase inhibition, while the corresponding carboxylic acid analog is virtually inactive. The primary amide 21 exhibits single-digit nanomolar inhibitory activity against p38, whereas the carboxylic acid 11 shows very little activity in the same biochemical assay [1]. This stark difference underscores the critical role of the carboxamide's hydrogen bonding capabilities and geometry in binding to the kinase's active site.

Kinase Inhibition Medicinal Chemistry SAR

N-Substituted Indole-2-Carboxamide vs. Control: High Selectivity Index in Colon Cancer Cells

The N-substituted 1H-indole-2-carboxamide derivative, compound 10, demonstrates a quantifiable advantage in selectivity for cancer cells over normal cells. In a comparative MTT assay, compound 10 displayed an IC50 of 1.01 µM against HCT-116 colon cancer cells, while exhibiting a remarkably high selectivity index (SI) of 99.4 when compared to its effect on normal human dermal fibroblasts [1]. This high SI is a key differentiator for this scaffold, as it suggests a potentially wider therapeutic window and reduced toxicity compared to less selective cytotoxic agents, including other carboxamide derivatives in the same study which showed lower SI values [1].

Oncology Cytotoxicity Selectivity

Furan-2-Carboxamide vs. Furanone: Bioisosteric Replacement for Enhanced Anti-Biofilm Activity

Furan-2-carboxamides are rationally designed as bioisosteric replacements for the labile furanone ring found in natural quorum sensing inhibitors. This design strategy yields quantifiable antibiofilm activity against Pseudomonas aeruginosa, with compound 4b achieving 58% biofilm inhibition [1]. This is a significant improvement over the inherent instability of the furanone moiety, which often limits its practical application. The carboxamide derivative not only retains but enhances the ability to reduce virulence factors like pyocyanin and proteases, confirming its mechanism as an anti-quorum sensing agent targeting LasR [1].

Antibacterial Biofilm Quorum Sensing

2-Carboxamide Procurement: High-Value Research and Industrial Application Scenarios


Optimization of Kinase Inhibitor Lead Series Requiring High Potency and Genotoxicity Mitigation

Procure carbon-linked 2-carboxamide building blocks to replace nitrogen-linked analogs in kinase inhibitor programs. This substitution is quantitatively justified to mitigate Ames-positive mutagenicity liabilities while maintaining or improving target potency. The Syk inhibitor program demonstrates that this approach can yield subnanomolar IC50 values (e.g., 60 pM) and high kinome selectivity, avoiding the genotoxicity that halted earlier series [1]. This is a direct, evidence-based application for projects where safety pharmacology is a critical go/no-go decision point.

Development of Antimalarial Agents with Balanced Potency and Improved Safety Margins

Source indole-2-carboxamide derivatives as advanced starting materials or reference compounds for antimalarial drug discovery. The quantitative evidence of compound 6x's balanced profile (Pf3D7-IC50 ≈ 0.3 µM, hMics = 3 µL/min/mg, hERG IC50 > 20 µM) provides a clear, data-driven procurement justification [1]. This scaffold is specifically valuable for projects aiming to overcome the limitations of current therapies by simultaneously achieving high potency, good metabolic stability, and a low cardiotoxicity risk, thus de-risking lead optimization.

Anticancer Drug Discovery Prioritizing Selective Tumor Cell Cytotoxicity

Select specific N-substituted 1H-indole-2-carboxamide analogs, such as compound 10, for oncology research focused on colon cancer. The procurement decision is supported by the compound's high selectivity index of 99.4 against HCT-116 cells compared to normal fibroblasts [1]. This scenario applies to programs where minimizing damage to healthy tissue is paramount, and the high SI provides a quantitative advantage over less selective cytotoxic agents in the same or different chemical classes.

Research into Novel Anti-Virulence Strategies Against Biofilm-Forming Bacteria

Acquire furan-2-carboxamide derivatives for projects investigating alternatives to traditional bactericidal antibiotics. The demonstrated 58% biofilm inhibition of compound 4b against P. aeruginosa, coupled with its ability to reduce quorum-sensing-controlled virulence factors, provides a strong, evidence-based rationale [1]. This is a high-value application for research aimed at developing adjunctive therapies that disarm pathogens and prevent biofilm-associated infections without applying the selective pressure that drives antibiotic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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